![molecular formula C10H5F3N2O5 B4753760 3,6-dinitro-2-(trifluoromethyl)-2H-chromene](/img/structure/B4753760.png)
3,6-dinitro-2-(trifluoromethyl)-2H-chromene
Overview
Description
3,6-dinitro-2-(trifluoromethyl)-2H-chromene, also known as DTTC, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. DTTC belongs to the class of chromenes, which are heterocyclic compounds containing a benzene ring fused to a pyran ring. The trifluoromethyl group in DTTC enhances its lipophilicity, making it an attractive molecule for drug development and biological studies.
Scientific Research Applications
Cycloaddition Reactions : A study by Korotaev et al. (2010) found that 3,6-dinitro-2-(trifluoromethyl)-2H-chromene can undergo heterodiene cycloaddition with ethyl vinyl ether under solvent-free conditions, resulting in novel cyclic nitronates. The reaction was noted for its high stereoselectivity and good yield, demonstrating the compound's utility in creating complex molecular structures (Korotaev et al., 2010).
Domino Reactions : Korotaev et al. (2013) detailed a domino reaction of 3,6-dinitro-2-(trifluoromethyl)-2H-chromenes with malononitriles, leading to the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans. This study showcases the compound's role in synthesizing novel organic structures with potential applications in materials science and pharmaceuticals (Korotaev et al., 2013).
Cytotoxicity Evaluation : Baryshnikova et al. (2014) synthesized a series of 3-nitro-2-trifluoromethyl-2H-chromenes and evaluated their cytotoxicity against human tumor cell lines. This research indicates the potential of these compounds in developing new anticancer agents (Baryshnikova et al., 2014).
- phenyl-2-(trifluoromethyl)-2H-chromenes, demonstrating its reactivity with various nucleophiles. This research provides insights into the versatile chemical reactions of this compound, which could be valuable in the development of new synthetic routes for complex molecules (Barkov et al., 2016).
Chromeno[3,4-c][1,2]oxazine-N-oxides Synthesis : Korotaev et al. (2014) explored the synthesis of chromeno[3,4-c][1,2]oxazine-N-oxides through a formal [4+2] cycloaddition reaction of 3-nitro-2-trihalomethyl-2H-chromenes. The study emphasizes the compound's role in generating novel chemical structures with potential applications in drug design and material sciences (Korotaev et al., 2014).
Synthesis of Novel 2H-Chromene Derivatives : Reddy et al. (2014) synthesized a series of 2H-chromene derivatives, starting from salicylaldehyde and ethyl-4,4,4-trifluoroacetoacetate, and evaluated their cytotoxic activity against human cancer cell lines. This study highlights the potential of 3,6-dinitro-2-(trifluoromethyl)-2H-chromene derivatives in medicinal chemistry (Reddy et al., 2014).
properties
IUPAC Name |
3,6-dinitro-2-(trifluoromethyl)-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O5/c11-10(12,13)9-7(15(18)19)4-5-3-6(14(16)17)1-2-8(5)20-9/h1-4,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCFTMDTQWGRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(O2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dinitro-2-(trifluoromethyl)-2H-chromene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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